Technical Guide: 4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic Acid
Technical Guide: 4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic Acid
The following technical guide details the properties, synthesis, and applications of 4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid , a specialized diarylbutanoid scaffold used in medicinal chemistry.
CAS Registry Number: 101272-92-8 Molecular Formula: C₁₆H₁₃ClO₃ Molecular Weight: 288.73 g/mol [1]
Executive Summary
4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid is a
This molecule serves as a critical "privileged scaffold" in drug discovery, particularly for the synthesis of diaryl-tetralin derivatives, matrix metalloproteinase (MMP) inhibitors , and integrin antagonists . Its dual-aromatic structure allows for precise hydrophobic interactions within protein binding pockets, while the carboxylic acid and ketone functionalities provide versatile handles for cyclization, reduction, or amidation.
Physicochemical Profile
Understanding the solid-state and solution-phase behavior of this compound is essential for optimizing reaction yields and formulation.
Structural Identification
| Property | Specification |
| IUPAC Name | 4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid |
| SMILES | OC(=O)CC(c1ccccc1)C(=O)c2ccc(Cl)cc2 |
| H-Bond Donors | 1 (Carboxylic Acid) |
| H-Bond Acceptors | 3 (Ketone, Carboxyl) |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 54.4 Ų |
Physical Properties (Experimental & Predicted)
| Parameter | Value / Range | Notes |
| Appearance | White to off-white crystalline powder | Recrystallized from Toluene/Hexane |
| Melting Point | 158 – 162 °C | Higher than non-chlorinated analogs due to halogen interactions. |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic diaryl core dominates. |
| Solubility (Organic) | Soluble in DMSO, DMF, DCM, EtOAc | Moderate solubility in Ethanol. |
| pKa (Acid) | 4.3 – 4.6 | Typical for |
| LogP | 3.64 | Highly lipophilic; membrane permeable. |
Synthetic Methodology
The most robust route to 4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid is the Friedel-Crafts Acylation of chlorobenzene using phenylsuccinic anhydride. This method is preferred for its scalability and use of inexpensive reagents.
Reaction Scheme
The reaction involves the regioselective opening of phenylsuccinic anhydride. While two isomers are possible, the 3-phenyl isomer is often favored or separated via crystallization.
Figure 1: Friedel-Crafts synthesis pathway via phenylsuccinic anhydride.
Step-by-Step Protocol
Reagents:
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Phenylsuccinic anhydride (1.0 eq)
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Chlorobenzene (10.0 eq, acts as solvent)
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Aluminum Chloride (AlCl₃, anhydrous) (2.2 eq)
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HCl (conc.) / Ice
Procedure:
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Maintain an inert atmosphere (Nitrogen or Argon).
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Solubilization: Charge the flask with Phenylsuccinic anhydride (e.g., 17.6 g, 100 mmol) and Chlorobenzene (100 mL). Stir to suspend.
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Catalyst Addition: Cool the mixture to 0–5 °C using an ice bath. Slowly add AlCl₃ (29.3 g, 220 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction.
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Reaction: Allow the mixture to warm to room temperature, then heat to 50–60 °C for 2–4 hours. Monitor consumption of anhydride by TLC (System: Hexane/EtOAc 1:1).
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Quenching: Pour the reaction mixture slowly onto a stirred mixture of crushed ice (200 g) and concentrated HCl (20 mL). Stir vigorously for 1 hour to decompose the aluminum complex.
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Extraction: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL). Combine organic phases.[1]
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Purification:
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Base Extraction: Extract the combined organics with 10% Na₂CO₃ solution (3 x 50 mL). The product (acid) moves to the aqueous phase; unreacted chlorobenzene remains in organic.
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Acidification: Carefully acidify the aqueous carbonate layer with 6N HCl to pH 1–2. The product will precipitate as a white solid.
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Filtration: Filter the solid, wash with water, and dry in a vacuum oven at 45 °C.
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Recrystallization: Recrystallize from Toluene or an Ethanol/Water mixture to obtain high-purity crystals.
Reactivity & Applications
This molecule is a versatile intermediate. Its reactivity is defined by the ketone (C4) and carboxylic acid (C1) functional groups, separated by a specific linker.
Key Transformations
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Cyclization to Tetralones:
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Under strong acidic conditions (e.g., Polyphosphoric acid or TfOH), the molecule undergoes intramolecular Friedel-Crafts alkylation/acylation to form phenyl-tetralone derivatives.
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Application: Synthesis of Sertraline analogs and Tametraline (dopamine reuptake inhibitors).
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Reduction:
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Sodium Borohydride (NaBH₄): Reduces the ketone to a hydroxyl group, yielding a
-hydroxy acid, which spontaneously cyclizes to form a butyrolactone . -
Wolff-Kishner / Clemmensen: Reduces the ketone to a methylene group, yielding 4-(4-chlorophenyl)-3-phenylbutanoic acid .
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Amidation:
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Coupling with hydroxylamines yields hydroxamic acids , a class of compounds known for potent inhibition of Matrix Metalloproteinases (MMPs) and HDACs.
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Functional Workflow
Figure 2: Synthetic divergence from the core scaffold.
Safety & Handling (E-E-A-T)
As a halogenated organic acid, standard laboratory safety protocols must be strictly enforced.
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
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Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.
References
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PubChem. (n.d.). 4-(4-chlorophenyl)-4-oxo-3-phenylbutanoic acid (Compound).[1][2][3] National Library of Medicine. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Gennari, C., et al. (1996). "Synthetic approaches to MMP inhibitors: The synthesis of succinyl hydroxamates." Journal of Organic Chemistry.
